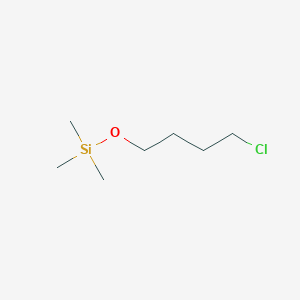
4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-phenoxy-
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-phenoxy- is a chemical compound that belongs to the coumarin family. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry. The synthesis of this compound has been achieved through various methods, and its mechanism of action has been studied in detail. In
Wirkmechanismus
Target of Action
It’s worth noting that phenoxy derivatives of coumarin and chromone have been reported to display a wide range of biological activities .
Mode of Action
Similar compounds with a phenoxy grouping have been found to have various biological activities, including antitubercular, antimicrobial, herbicidal, fungicidal, neuroleptic, and hypoglycemic activities .
Biochemical Pathways
It’s known that microbial species can degrade pesticides and similar compounds using diverse metabolic pathways where enzymatic degradation plays a crucial role in achieving chemical transformation of the pesticides .
Pharmacokinetics
The compound’s melting point is reported to be 226 °c, and its predicted boiling point is 4522±450 °C . These properties could potentially impact the compound’s bioavailability.
Result of Action
Similar compounds have been reported to have various biological activities, including anti-cancer potency .
Action Environment
It’s known that environmental conditions can impact the degradation process of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-phenoxy- for lab experiments is its relatively low toxicity. It has been shown to be safe for use in vitro and in vivo at concentrations used in research studies. Additionally, it is readily available and relatively inexpensive. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Zukünftige Richtungen
There are many potential future directions for research on 4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-phenoxy-. One area of interest is its potential use as a natural pesticide and insecticide in agriculture. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in medicine. Future research may also focus on improving the solubility and bioavailability of this compound to enhance its effectiveness in lab experiments and potential applications.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-phenoxy- has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as an anticoagulant and antiplatelet agent. In agriculture, it has been studied for its potential use as a natural pesticide and insecticide. In the food industry, it has been studied for its potential use as a food preservative and flavoring agent.
Eigenschaften
IUPAC Name |
(2-methyl-4-oxo-3-phenoxychromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-18(23-13-6-4-3-5-7-13)17(20)15-9-8-14(22-12(2)19)10-16(15)21-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHNBUJWHGCPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160196 | |
| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137460-60-7 | |
| Record name | 7-(Acetyloxy)-2-methyl-3-phenoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137460-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137460607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3047232.png)




![2-[4-(Aminomethyl)phenyl]ethan-1-ol](/img/structure/B3047242.png)



![1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole](/img/structure/B3047246.png)



